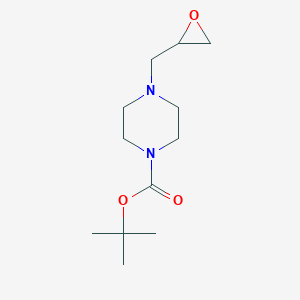

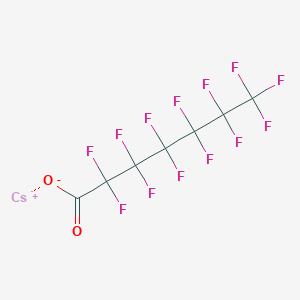

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its derivatives often involves condensation reactions, starting from various precursors including carbamimide and specific acids in the presence of catalysts like 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These methods yield compounds characterized by unique structures and potential for further functionalization (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives has been elucidated using X-ray diffraction studies. These studies reveal that the compounds typically crystallize in the monoclinic space group with specific unit cell parameters, indicating the presence of weak intermolecular interactions and aromatic π–π stacking interactions which contribute to the stability of the crystal structure. For example, derivatives have been reported to crystallize in space groups with detailed bond lengths and angles typical for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate and its analogs participate in a variety of chemical reactions, including nucleophilic substitution reactions which have been employed to introduce different functional groups into the piperazine ring. These reactions are crucial for the synthesis of biologically active compounds and intermediates for further chemical transformations. The compound’s ability to undergo such reactions makes it a valuable building block in organic synthesis (Liu Ya-hu, 2010).

Physical Properties Analysis

The physical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate derivatives, such as solubility, melting point, and crystal structure, have been studied extensively. These properties are influenced by the compound's molecular structure and the nature of substituents attached to the piperazine ring. Detailed analysis of crystal packing and intermolecular interactions provides insights into the stability and solubility of these compounds (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).

Chemical Properties Analysis

The chemical properties of tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate, including reactivity, stability, and functional group transformations, have been explored through various synthetic and characterization techniques. These studies highlight the compound's versatility as a synthetic intermediate and its potential applications in the development of new materials and pharmaceuticals (Ban, Liu, Liao, Yang, Wang, & Zhou, 2023).

Applications De Recherche Scientifique

Synthesis and Characterization

- Scientific Field : Organic Chemistry .

- Summary of Application : This compound is used as an intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . It’s also used in the synthesis of bioactive compounds .

- Methods of Application : The compound is synthesized through nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .

- Results or Outcomes : The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent. Crystals of the compound were grown during the purification step from a saturated petroleum ether/ethyl acetate solution .

Biological Evaluation

- Scientific Field : Biochemistry .

- Summary of Application : The compound and its derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

- Methods of Application : Both the compound and its derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

- Results or Outcomes : The compounds were found to be moderately active against the tested microorganisms .

X-ray Diffraction Studies

- Scientific Field : Crystallography .

- Summary of Application : The compound has been used in X-ray diffraction studies to determine its crystal structure .

- Methods of Application : The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .

- Results or Outcomes : The molecule of the compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .

Hirshfeld Surface Analysis

- Scientific Field : Computational Chemistry .

- Summary of Application : The compound has been used in Hirshfeld surface analysis to study its intermolecular interactions and crystal packing .

- Methods of Application : A detailed analysis of the intermolecular interactions and crystal packing of the compound was performed via Hirshfeld surface analysis and fingerprint plots .

- Results or Outcomes : The analysis revealed the nature of the intermolecular interactions in the crystal structure of the compound .

Drug Discovery

- Scientific Field : Pharmacology .

- Summary of Application : The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

- Methods of Application : The incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

- Results or Outcomes : Such diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring and, thereby, enhancing favorable interaction with macromolecules .

Synthesis of Biologically Active Compounds

- Scientific Field : Bioorganic Chemistry .

- Summary of Application : The compound is an important intermediate in many biologically active compounds such as crizotinib .

- Methods of Application : The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .

- Results or Outcomes : The compound was successfully synthesized and used in the production of biologically active compounds .

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGUPXMFDJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573268 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

CAS RN |

159873-06-0 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)

![Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate](/img/structure/B62500.png)

![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)